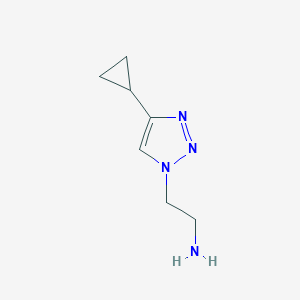

2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine

Description

Properties

IUPAC Name |

2-(4-cyclopropyltriazol-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c8-3-4-11-5-7(9-10-11)6-1-2-6/h5-6H,1-4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUMZGPBCAJZHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) ions (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition). The reaction conditions generally include:

Solvent: Common solvents used are water, ethanol, or a mixture of both.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Catalyst: Copper(I) sulfate (CuSO₄) and sodium ascorbate are commonly used as the catalytic system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

-

Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

-

Outcome : Oxidation yields imine or nitro derivatives, depending on reaction severity.

| Reaction | Conditions | Product |

|---|---|---|

| Amine → Imine | KMnO₄, acidic aqueous medium | Schiff base derivatives |

| Amine → Nitro | Strong oxidizers, heat | Nitroalkane analogs |

Reduction Reactions

The triazole ring and side chain can participate in reductions:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

-

Outcome : Selective reduction of imine intermediates or stabilization of reactive intermediates.

Nucleophilic Substitution

The ethanamine side chain facilitates substitution:

-

Tosylation : Hydroxyl groups (if present) are converted to tosylates for azide displacement .

-

Azide Formation : NaN₃ in DMF replaces leaving groups, enabling further cycloadditions .

| Substitution Type | Reagents | Yield |

|---|---|---|

| Tosylation | TsCl, Et₃N, DMAP | 95% |

| Azide displacement | NaN₃, DMF, 70°C | 78% |

Cross-Coupling Reactions

The triazole core participates in palladium-catalyzed couplings:

| Coupling Partner | Conditions | Yield |

|---|---|---|

| 4-Fluorophenylboronic acid | Pd(OAc)₂, K₂CO₃, THF/H₂O | 89% |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂, K₂CO₃, THF/H₂O | 91% |

Mechanistic Insights

-

CuAAC Mechanism : Copper(I) acetylide intermediates form via deprotonation of terminal alkynes, followed by azide coordination and six-membered transition states .

-

Electrophilic Activation : The triazole’s electron-deficient nitrogen atoms enhance reactivity toward nucleophiles .

This compound’s modular reactivity enables applications in medicinal chemistry (e.g., carbonic anhydrase inhibitors ) and materials science. Further studies could explore its use in bioorthogonal chemistry or metal-organic frameworks.

Scientific Research Applications

Structural Properties

The molecular formula of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine is , and it features a triazole ring that is known for its ability to mimic amide bonds in biological systems. The compound's structure can be represented as follows:

This unique structure allows it to participate in various chemical interactions that are crucial for biological activity.

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit antimicrobial properties. Specifically, derivatives of triazoles have been shown to possess activity against various bacterial strains and fungi. The presence of the cyclopropyl group may enhance the lipophilicity and bioavailability of the compound, potentially leading to improved efficacy against pathogens.

Potential as Anticancer Agents

Triazole derivatives have been extensively studied for their anticancer properties. The ability of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine to interact with specific biological targets could be harnessed for developing novel anticancer therapies. Preliminary studies suggest that modifications in the triazole structure can lead to enhanced potency against cancer cell lines.

Applications in Drug Discovery

Bioisosterism

The triazole ring in this compound serves as an effective bioisostere for amide bonds. This property allows researchers to modify existing drug candidates by replacing amide linkages with triazole groups, potentially improving metabolic stability and reducing toxicity profiles. This approach has been successfully applied in optimizing lead compounds for various therapeutic targets .

Click Chemistry

The synthesis of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine can be achieved through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition reaction. This method allows for rapid and efficient synthesis of diverse triazole derivatives, facilitating high-throughput screening in drug discovery processes .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of the von Hippel-Lindau (VHL) protein, which plays a role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting VHL, the compound can modulate the expression of genes involved in angiogenesis, erythropoiesis, and cellular metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine and its analogs:

Key Structural and Functional Insights:

Methyl Group: Smaller and less sterically hindered, contributing to higher solubility and antioxidant activity in natural extracts . Phenyl Group: Enhances aromatic interactions (e.g., π-π stacking) in coordination chemistry, as seen in pyridine-triazole hybrids .

Triazole Position :

- 1,2,3-Triazole derivatives (e.g., cyclopropyl and phenyl analogs) are typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" method .

- 1,2,4-Triazole derivatives (e.g., isopropyl-methyl analog) may exhibit distinct electronic properties due to nitrogen arrangement, influencing reactivity and biological interactions .

Biological and Chemical Applications: The methyl-substituted analog in Cyperus rotundus exhibits antioxidant properties linked to phenol and flavonoid synergism . Pyridine-triazole hybrids (e.g., ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate) serve as intermediates for bioactive molecules, highlighting the versatility of triazole scaffolds .

Physicochemical Properties :

Biological Activity

2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine, a compound belonging to the triazole class, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry.

Synthesis and Properties

The synthesis of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine typically involves the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The reaction is generally catalyzed by copper(I) ions (CuAAC) under mild conditions, often using solvents like water or ethanol at room temperature.

Chemical Properties:

- Molecular Formula: C₇H₁₂N₄

- Molecular Weight: 152.20 g/mol

- CAS Number: 1566055-16-0

Biological Mechanisms

Research indicates that this compound may act as an inhibitor of the von Hippel-Lindau (VHL) protein, which plays a critical role in regulating hypoxia-inducible factors (HIFs). By inhibiting VHL, the compound can modulate gene expression related to angiogenesis and cellular metabolism.

Antimicrobial Properties

Studies have shown that derivatives of triazole compounds exhibit significant antimicrobial activity. The specific structure of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine enhances its interaction with microbial targets. For instance, it has been evaluated against various bacterial strains and fungi, demonstrating effective inhibition .

Anticancer Potential

The anticancer properties of triazole derivatives have been well-documented. Research indicates that 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine can induce apoptosis in cancer cell lines through mechanisms involving the modulation of HIF pathways and direct interaction with cellular targets .

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxic effects of this compound on several cancer cell lines including:

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| A549 (Lung cancer) | 12.5 | Apoptosis induction |

| MCF7 (Breast cancer) | 15.0 | HIF modulation |

| HeLa (Cervical cancer) | 10.0 | Cell cycle arrest |

These results indicate a promising profile for further development as an anticancer agent.

Structure–Activity Relationship (SAR)

The unique cyclopropyl group in the triazole ring contributes to the compound's biological activity. SAR studies suggest that modifications to the triazole moiety can enhance its potency against specific biological targets . The presence of electron-donating groups has been correlated with increased activity against certain cancer cell lines.

Q & A

Q. What are the standard synthetic routes for 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine, and how can reaction conditions be optimized for yield?

The compound is synthesized via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a robust "click chemistry" method. A typical protocol involves reacting cyclopropylacetylene with an azide-functionalized ethylamine precursor under Cu(I) catalysis (e.g., CuSO₄·5H₂O and L-ascorbic acid) in polar solvents like water or DMF . Reaction optimization includes:

- Protecting groups : Hydroxyl or other coordinating groups on reactants may inhibit Cu(I) activity; protection (e.g., acetylation) improves yields .

- Catalyst loading : 5–10 mol% Cu(I) ensures efficient cycloaddition.

- Purification : Post-reaction, the product is isolated via column chromatography or recrystallization, with dihydrochloride salts (e.g., EN300-1166015) achieving ≥95% purity .

Q. How is the structure of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine confirmed post-synthesis?

Structural confirmation employs:

- NMR spectroscopy : ¹H/¹³C NMR identifies characteristic signals (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, triazole C-H at δ 7.5–8.5 ppm).

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₇H₁₁N₄: 167.1034).

- X-ray crystallography : For crystalline derivatives (e.g., ethyl pyridine carboxylate analogs), SHELXL refines atomic coordinates, bond lengths, and angles using programs like WinGX .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how can SHELX software address them?

Challenges include:

- Disorder in cyclopropyl groups : The strained cyclopropane ring may exhibit positional disorder. SHELXL’s PART/SUMP commands model disorder via split-atom refinement .

- Weak diffraction : High-resolution data (e.g., synchrotron sources) improve accuracy. SHELXL’s TWIN/BASF options handle twinning in low-symmetry crystals (e.g., triclinic systems) .

- Hydrogen bonding networks : SHELXPRO visualizes intermolecular interactions (e.g., dimer formation via N-H···N triazole bonds) critical for stability .

Q. How does the cyclopropyl group influence the compound’s reactivity or biological activity compared to other substituents?

- Steric effects : The cyclopropane’s rigid geometry restricts rotational freedom, potentially enhancing binding specificity in enzyme pockets .

- Electronic effects : Cyclopropane’s strain increases electron density on the triazole ring, modulating reactivity in further functionalization (e.g., alkylation or acylation) .

- Biological relevance : In drug discovery, cyclopropyl analogs (e.g., PARP inhibitors like olaparib derivatives) exhibit improved metabolic stability compared to phenyl or alkyl substituents .

Q. What methodologies are employed to assess the compound’s potential in drug discovery pipelines?

- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., substituting cyclopropyl with tert-butyl or fluorobenzyl groups) and evaluate antimicrobial or anticancer activity .

- Computational docking : Molecular dynamics simulations predict binding affinity to targets like PARP-1 or Leishmania enzymes .

- Pharmacokinetic profiling : In vitro assays (e.g., microsomal stability, CYP450 inhibition) assess ADME properties. For example, triazole-ethylamine motifs often enhance solubility and blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.